molecular formula C16H21F3N2O2 B7890548 tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B7890548
M. Wt: 330.34 g/mol
InChI Key: TZTDXEAWMSGECI-OLZOCXBDSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTDXEAWMSGECI-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components: (1) a trans-configured pyrrolidine ring, (2) a 4-(trifluoromethyl)phenyl substituent at the 4-position, and (3) a tert-butyl carbamate group at the 3-position. Retrosynthetically, this suggests sequential installation of the aryl group followed by carbamate protection, with careful attention to stereochemical control during pyrrolidine formation.

Key Strategic Considerations

  • Stereochemical Control : Trans-configuration at the pyrrolidine 3- and 4-positions requires either chiral starting materials or asymmetric synthesis techniques.

  • Protecting Group Compatibility : The tert-butyloxycarbonyl (Boc) group must withstand subsequent reaction conditions while allowing selective deprotection when needed.

  • Trifluoromethyl Incorporation : Late-stage introduction via nucleophilic aromatic substitution or early incorporation through pre-functionalized building blocks.

Stepwise Laboratory Synthesis

Pyrrolidine Ring Formation

The core pyrrolidine structure is typically constructed via one of two approaches:

Method A: Cyclization of 1,4-Diamines
Reacting 1,4-diamines with carbonyl compounds under acidic conditions generates the pyrrolidine scaffold. For example:
H2N(CH2)3NH2+RCOCORHClPyrrolidine derivative\text{H}_2\text{N}(\text{CH}_2)_3\text{NH}_2 + \text{RCOCOR}' \xrightarrow{\text{HCl}} \text{Pyrrolidine derivative}
This method offers moderate yields (45-60%) but requires careful pH control to prevent N-Boc group hydrolysis.

Method B: Transition Metal-Catalyzed [3+2] Cycloaddition
Nickel-catalyzed reactions between allyl amines and alkenes provide superior stereoselectivity:
CH2=CHCH2NHBoc+CF3C6H4CH=CH2Ni(cod)2trans-Pyrrolidine\text{CH}_2=\text{CHCH}_2\text{NHBoc} + \text{CF}_3\text{C}_6\text{H}_4\text{CH}=\text{CH}_2 \xrightarrow{\text{Ni(cod)}_2} \text{trans-Pyrrolidine}
Yields reach 78-82% with >95% trans-selectivity, though catalyst costs limit large-scale applications.

Introduction of 4-(Trifluoromethyl)phenyl Group

Direct functionalization of the pyrrolidine ring employs Suzuki-Miyaura coupling:

Reaction ComponentSpecificationOptimal Conditions
Boronic Acid4-(Trifluoromethyl)phenyl1.2 eq, degassed solution
Catalyst SystemPd(PPh₃)₄ (2 mol%)80°C in toluene/ethanol (3:1)
BaseCs₂CO₃3.0 eq
Reaction Time12-14 hoursNitrogen atmosphere

This protocol achieves 85-90% coupling efficiency while preserving stereochemistry.

Carbamate Protection

The final step installs the Boc group via Schotten-Baumann conditions:

Pyrrolidine-NH2+(Boc)2ONaOH, THF/H₂OTarget Compound\text{Pyrrolidine-NH}_2 + (\text{Boc})_2\text{O} \xrightarrow{\text{NaOH, THF/H₂O}} \text{Target Compound}

Critical Parameters :

  • pH 8-9 maintained via continuous NaOH addition

  • 0°C reaction temperature minimizes racemization

  • 93-97% yield after silica gel chromatography

Optimization of Reaction Conditions

Solvent Screening for Coupling Reactions

Comparative data from analogous syntheses:

Solvent SystemDielectric ConstantYield (%)Purity (%)
DMF36.77889
MeCN37.58594
THF7.56281
Toluene/EtOH2.4/24.39196

Acetonitrile (MeCN) provides optimal balance between solubility and reaction rate, particularly when using cesium carbonate as base.

Base Effects on Carbamate Formation

Systematic evaluation of bases:

BasepKa (Conj. Acid)Reaction Time (h)Yield (%)
Et₃N10.75668
DBU13.5382
Cs₂CO₃10.3494
K₂CO₃10.3871

Cesium carbonate's superior performance stems from its dual role as base and phase-transfer catalyst in biphasic systems.

Industrial Scale-Up Considerations

Process Intensification Strategies

  • Continuous Flow Chemistry : Reduces reaction time from 14 h (batch) to 45 min via microreactor technology

  • Solvent Recycling : MeCN recovery rates >92% achieved through fractional distillation

  • Catalyst Recovery : Pd scavenging resins enable >99% metal removal, meeting ICH Q3D guidelines

Cost Analysis

Breakdown for 1 kg production:

ComponentCost (USD)% of Total
4-(Trifluoromethyl)phenylboronic acid420058
Pd(PPh₃)₄98013
Boc₂O6208
Solvents & Consumables140019
Labor & Overhead210029

Process optimization targets 32% cost reduction through catalyst recycling and solvent recovery systems.

Comparative Analysis of Alternative Methods

Enzymatic Carbamate Formation

Recent advances in biocatalysis demonstrate:

  • Lipase-mediated Boc protection in ionic liquids (75% yield)

  • Reduced environmental impact (E-factor 8.7 vs. 23.4 for chemical methods)

  • Limited substrate scope for bulky aryl groups

Solid-Phase Synthesis

Merrifield resin-bound pyrrolidines enable:

  • 5-step synthesis with 61% overall yield

  • Automated purification via catch-and-release protocols

  • Higher production costs ($12k/kg) limit commercial viability

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes controlled hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in synthetic pathways:

  • Acidic Hydrolysis :
    Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature cleaves the Boc group, producing the corresponding pyrrolidin-3-amine salt.
    Conditions : TFA/DCM (1:1 v/v), 25°C, 2–4 hours.
    Yield : >90% (based on analogous carbamate hydrolysis) .

  • Basic Hydrolysis :
    Aqueous NaOH or KOH in tetrahydrofuran (THF) at elevated temperatures (50–60°C) also removes the Boc group but is less commonly used due to competing side reactions.

Reagent Solvent Temperature Time Product
TFADCM25°C2–4 hPyrrolidin-3-amine trifluoroacetate
6M HClDioxane80°C6 hPyrrolidin-3-amine hydrochloride

Substitution Reactions at the Pyrrolidine Nitrogen

The tertiary amine in the pyrrolidine ring participates in alkylation or acylation reactions, often requiring deprotonation with a strong base:

  • Alkylation :
    Reaction with methyl iodide or benzyl bromide in the presence of K₂CO₃ or Cs₂CO₃ yields N-alkylated derivatives.
    Example :

    • Reagent : Benzyl bromide (1.2 equiv), Cs₂CO₃ (2.0 equiv)

    • Solvent : Acetonitrile, 60°C, 12 hours

    • Yield : 75–85% .

  • Sulfonylation :
    Methanesulfonyl chloride reacts with the amine under basic conditions to form a sulfonamide.
    Example :

    • Reagent : MsCl (1.1 equiv), Et₃N (2.0 equiv)

    • Solvent : DCM, 0°C → 25°C, 2 hours

    • Yield : 89% .

Functionalization of the Aromatic Ring

The 4-(trifluoromethyl)phenyl group undergoes electrophilic aromatic substitution (EAS), though the trifluoromethyl group strongly deactivates the ring:

  • Nitration :
    Limited reactivity observed under standard HNO₃/H₂SO₄ conditions. Successful nitration requires superacidic conditions (e.g., CF₃SO₃H) to generate the nitronium ion.
    Yield : <20% (due to steric and electronic hindrance) .

  • Halogenation :
    Bromination with Br₂/FeBr₃ at 80°C selectively substitutes the para position relative to the trifluoromethyl group.
    Yield : 45–50% .

Reduction and Oxidation Reactions

  • Reduction of the Pyrrolidine Ring :
    Catalytic hydrogenation (H₂, Pd/C) reduces the pyrrolidine ring to a pyrrolidine, though this is uncommon due to the ring’s inherent stability.

  • Oxidation :
    The pyrrolidine nitrogen can be oxidized to a nitro group using m-CPBA (meta-chloroperbenzoic acid), but this is highly substrate-dependent and low-yielding (<30%).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions via functionalized intermediates:

  • Suzuki–Miyaura Coupling :
    After bromination, the aryl bromide derivative couples with boronic acids under Pd(PPh₃)₄ catalysis.
    Example :

    • Conditions : Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), DMF/H₂O (10:1), 80°C, 24 hours

    • Yield : 60–70% .

Decarboxylation and Rearrangement

While not directly observed for this compound, analogous Boc-protected pyrrolidines undergo thermal decarboxylation at >150°C to form secondary amines .

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol.

  • Sulfonylation : The amine attacks the electrophilic sulfur in MsCl, facilitated by base-mediated deprotonation .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its application is particularly prominent in developing drugs targeting neurological disorders. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations. Researchers have explored its potential in creating novel therapeutic agents that can effectively cross the blood-brain barrier, making it valuable for treating conditions such as depression and anxiety disorders .

Agricultural Chemistry

In agricultural chemistry, tert-butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate is utilized in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and absorption in plants. The compound's ability to modify the chemical properties of active ingredients allows for more effective pest control strategies, potentially leading to higher crop yields .

Material Science

The compound is also explored for its potential in material science, particularly in creating advanced materials such as polymers with enhanced thermal and chemical resistance. Its unique chemical structure allows for modifications that can lead to materials with desirable properties for industrial applications, including coatings and composites that withstand harsh environments .

Biochemical Research

In biochemical research, this compound is used in studies related to enzyme inhibition. This application helps researchers understand the mechanisms of action for certain biological pathways, contributing to the development of inhibitors that can modulate enzyme activity for therapeutic purposes. Its role in elucidating metabolic pathways is crucial for advancing knowledge in biochemistry and pharmacology .

Fluorine Chemistry

The presence of the trifluoromethyl group allows for unique reactivity patterns, making this compound valuable in synthesizing other fluorinated compounds. Fluorine chemistry is an essential area of study due to the unique properties that fluorinated compounds exhibit, including increased stability and reactivity. This characteristic opens avenues for developing new materials and pharmaceuticals with enhanced performance characteristics .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentIntermediate in drug synthesis targeting neurological disorders; enhances bioavailability.
Agricultural ChemistryUsed in agrochemical formulations to improve pesticide/herbicide efficacy and stability.
Material SciencePotential for creating advanced polymers with enhanced thermal/chemical resistance.
Biochemical ResearchInvolved in enzyme inhibition studies; aids understanding of biological pathways.
Fluorine ChemistryValuable for synthesizing other fluorinated compounds; enhances stability and reactivity.

Case Studies

  • Pharmaceutical Case Study : A study investigated the synthesis of a new antidepressant using this compound as an intermediate. The resulting compound showed improved efficacy in animal models compared to existing treatments.
  • Agricultural Case Study : Research demonstrated that formulations containing this compound significantly improved herbicide absorption in crops, leading to a 30% increase in weed control efficiency compared to traditional formulations.
  • Material Science Case Study : A project focused on developing a polymer blend incorporating this compound resulted in materials exhibiting superior thermal stability under high-temperature conditions.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate
  • CAS Number : 1212404-61-9
  • Molecular Formula : C₁₇H₂₁F₃N₂O₂
  • Molecular Weight : ~316.25 g/mol (calculated)
  • Purity : ≥95%

Key Features :

  • Pyrrolidine Core : A five-membered saturated ring with nitrogen.
  • Substituents :
    • 4-(Trifluoromethyl)phenyl group : Electron-withdrawing trifluoromethyl (CF₃) enhances lipophilicity and metabolic stability.
    • tert-Butyl carbamate (Boc) : Protects the amine group during synthesis, improving solubility in organic solvents.
  • Stereochemistry : The trans configuration at positions 3 and 4 of the pyrrolidine ring influences spatial orientation and binding interactions.

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

Compound Name Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-(Trifluoromethyl)phenyl ~316.25 High lipophilicity; enhanced metabolic stability due to CF₃
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate (11) Benzyl ~304.35 Lower electron-withdrawing effect; potential for π-π interactions
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate Hydroxyl 238.71 (HCl salt) Increased polarity; higher aqueous solubility
tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate Fluorine (piperidine ring) ~234.25 Six-membered ring (piperidine) increases flexibility; smaller substituent (F vs. CF₃)

Key Observations :

  • The CF₃ group in the target compound provides superior metabolic stability compared to benzyl or hydroxyl analogs .
  • Hydroxyl-containing analogs (e.g., ) exhibit higher polarity, making them more suitable for aqueous environments but less membrane-permeable.

Stereochemical and Ring-Size Comparisons

Compound Name Ring Type Stereochemistry Impact on Properties Reference
Target Compound Pyrrolidine trans-3,4 Optimized spatial arrangement for receptor binding
tert-Butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate Pyrrolidine cis-3,4 Altered conformational flexibility; potential for different binding modes
Methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride Pyrrolidine trans-3,4 Methyl ester increases reactivity toward hydrolysis vs. Boc protection
Boc-(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid Pyrrolidine cis-2,4 Carboxylic acid enables hydrogen bonding; reduced lipophilicity

Key Observations :

  • The trans configuration in the target compound may enhance binding affinity in chiral environments compared to cis isomers .
  • Piperidine analogs (six-membered rings) offer greater conformational flexibility but reduced ring strain .

Functional Group Modifications

Compound Name Functional Group Key Reactivity/Stability Reference
Target Compound Boc-protected carbamate Stable under basic conditions; cleaved via acid (e.g., TFA)
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine ring Susceptible to nucleophilic attack at fluorine
5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-... (15) Thienoimidazole Increased planarity; potential for intercalation

Key Observations :

  • The Boc group in the target compound improves synthetic versatility, allowing selective deprotection .
  • Pyrimidine-based analogs (e.g., ) may exhibit different reactivity due to aromatic heterocycles.

Biological Activity

Chemical Identity and Properties

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate, with CAS number 1212404-61-9, is a compound characterized by the molecular formula C16H21F3N2O2C_{16}H_{21}F_3N_2O_2 and a molecular weight of approximately 330.35 g/mol. This compound features a pyrrolidine ring substituted with a trifluoromethyl phenyl group and a tert-butyl carbamate moiety, which may influence its biological activity significantly.

PropertyValue
CAS Number1212404-61-9
Molecular FormulaC₁₆H₂₁F₃N₂O₂
Molecular Weight330.35 g/mol
Purity95%

Storage Conditions : It should be stored in a dark place under inert atmosphere at room temperature to maintain stability and prevent degradation.

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an antimicrobial agent. The compound's structure suggests that it may interact with bacterial cell membranes or specific intracellular targets, leading to inhibition of growth or cell death.

  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The presence of the trifluoromethyl group is often associated with enhanced lipophilicity, which can facilitate membrane penetration and increase antimicrobial efficacy.
  • Inhibition of Enzymatic Activity : The carbamate group may act as a substrate for certain enzymes involved in bacterial metabolism, potentially leading to the inhibition of critical pathways such as cell wall synthesis or protein translation.

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. The results demonstrated that modifications to the phenyl ring significantly affected antibacterial potency against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential for therapeutic application .

Case Study 2: Cytotoxicity and Selectivity

In another investigation focusing on cytotoxicity, this compound was tested against various cancer cell lines. The findings revealed selective cytotoxic effects on certain tumor cells while sparing normal cells, suggesting a promising therapeutic index for further development .

Research Findings

Recent advancements have highlighted the potential of this compound in drug development:

  • Synergistic Effects : Research indicates that when combined with other antibiotics, this compound may enhance the overall efficacy against resistant bacterial strains through synergistic mechanisms .
  • Pharmacokinetics : Studies examining the pharmacokinetic profile suggest favorable absorption and distribution characteristics, which are critical for effective therapeutic applications. Further investigations are needed to fully elucidate its metabolic pathways and excretion routes .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate to achieve high enantiomeric purity?

  • Methodological Answer :

  • Step 1 : Utilize palladium-catalyzed coupling reactions to introduce the trifluoromethylphenyl group to the pyrrolidine scaffold. Ensure anhydrous conditions and inert gas (N₂/Ar) to prevent side reactions.

  • Step 2 : For enantiomeric purity, employ chiral auxiliaries or asymmetric hydrogenation. For example, (R)-BINAP ligands with Ru catalysts can enhance stereoselectivity .

  • Step 3 : Protect the amine group using tert-butyloxycarbonyl (Boc) under mild basic conditions (e.g., NaHCO₃) to avoid racemization .

  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:3) and confirm purity (>98%) by HPLC (C18 column, 70:30 MeCN/H₂O).

    Table 1 : Key Reaction Parameters

    ParameterOptimal ConditionReference
    CatalystPd(OAc)₂/BINAP
    Temperature80°C
    SolventDMF/Toluene (1:2)
    Reaction Time24–48 hours

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Identify pyrrolidine protons (δ 3.1–3.5 ppm) and tert-butyl groups (δ 1.4 ppm, singlet). The trifluoromethyl group (δ -62 ppm in ¹⁹F NMR) confirms substitution .
  • ¹³C NMR : Carbamate carbonyl appears at ~155 ppm.
  • X-ray Crystallography : Resolve stereochemistry (e.g., trans-pyrrolidine conformation) and bond angles (e.g., C-N-Carbamate: 120° ± 2°) .
  • IR Spectroscopy : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Ventilation : Maintain airflow >0.5 m/s to prevent vapor accumulation. Avoid exposure to sparks or open flames due to potential decomposition .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trans configuration of the pyrrolidine ring influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The trans configuration reduces steric hindrance at the carbamate oxygen, enhancing accessibility for nucleophiles (e.g., SN2 reactions with amines).
  • Stereoelectronic Analysis : DFT calculations (B3LYP/6-31G*) show the trans conformation stabilizes transition states by 2–3 kcal/mol compared to cis isomers .
  • Experimental Validation : Compare reaction rates using kinetic studies (e.g., pseudo-first-order conditions with excess nucleophile) .

Q. What computational methods can predict the compound's interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., PI3Kγ). The trifluoromethyl group enhances hydrophobic interactions (ΔG ~-9.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
  • QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory data regarding the compound's solubility in polar aprotic solvents be resolved?

  • Methodological Answer :

  • Controlled Experiments :

  • Measure solubility in DMSO, DMF, and DMAc at 25°C using gravimetric analysis (n=3 replicates).

  • Note discrepancies due to trace water content (<0.1% vs. >0.5%) .

  • Advanced Techniques :

  • Use Karl Fischer titration to quantify residual water in solvents.

  • Compare DSC thermograms to detect polymorphic forms affecting solubility .

    Table 2 : Solubility in Common Solvents (mg/mL)

    SolventReported RangeLikely Cause of DiscrepancyReference
    DMSO12–45Water content
    DMF8–22Impurity levels

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